molecular formula C28H21ClN2O2S B11562463 (2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

(2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11562463
M. Wt: 485.0 g/mol
InChI Key: CUQTVYBYJRVACI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide is a complex organic molecule that features a benzothiazole ring, a furan ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide: stands out due to its complex structure, which combines multiple functional groups and aromatic rings, making it a versatile molecule for various applications.

Properties

Molecular Formula

C28H21ClN2O2S

Molecular Weight

485.0 g/mol

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C28H21ClN2O2S/c1-17-10-11-19(16-22(17)29)25-14-12-20(33-25)13-15-27(32)30-23-8-5-6-21(18(23)2)28-31-24-7-3-4-9-26(24)34-28/h3-16H,1-2H3,(H,30,32)/b15-13+

InChI Key

CUQTVYBYJRVACI-FYWRMAATSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3C)C4=NC5=CC=CC=C5S4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3C)C4=NC5=CC=CC=C5S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.